1-(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)ethanone
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Overview
Description
1-(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)ethanone is a chemical compound that features a piperidine ring attached to a methoxypyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)ethanone typically involves the reaction of 6-methoxypyridin-3-amine with piperidine derivatives under specific conditions. One common method includes the use of a condensation reaction where the amine group of 6-methoxypyridin-3-amine reacts with an appropriate piperidine derivative in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and scale up production .
Chemical Reactions Analysis
Types of Reactions
1-(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methoxypyridin-3-yl)ethanone: A related compound with similar structural features but lacking the piperidine ring.
N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine: Another compound with a methoxypyridine moiety but different functional groups.
Uniqueness
1-(2-(6-Methoxypyridin-3-yl)piperidin-1-yl)ethanone is unique due to its combination of a piperidine ring and a methoxypyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H18N2O2 |
---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
1-[2-(6-methoxypyridin-3-yl)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C13H18N2O2/c1-10(16)15-8-4-3-5-12(15)11-6-7-13(17-2)14-9-11/h6-7,9,12H,3-5,8H2,1-2H3 |
InChI Key |
ZJXAOALAGZHBRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCCCC1C2=CN=C(C=C2)OC |
Origin of Product |
United States |
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